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molecular formula C8H12O3 B8706942 2-Isopropylglutaric anhydride CAS No. 57280-77-0

2-Isopropylglutaric anhydride

Cat. No. B8706942
M. Wt: 156.18 g/mol
InChI Key: ZEBMHOIUMZCESX-UHFFFAOYSA-N
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Patent
US04479963

Procedure details

The starting material is prepared as follows: A solution of 14.0 g of 2-isopropylglutaric acid in 80 ml of acetyl chloride is stirred at 50° for 2 hours and then evaporated to give 2-isopropylglutaric anhydride with NMR peaks at 0.98, 1.89, 2.43 and 2.85 ppm.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:5]([OH:7])=O)([CH3:3])[CH3:2]>C(Cl)(=O)C>[CH:1]([CH:4]1[CH2:8][CH2:9][C:10](=[O:11])[O:12][C:5]1=[O:7])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(C)C(C(=O)O)CCC(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(=O)OC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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